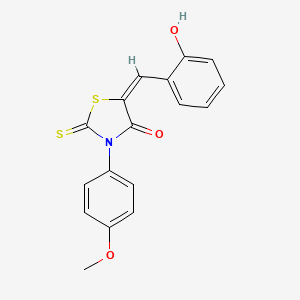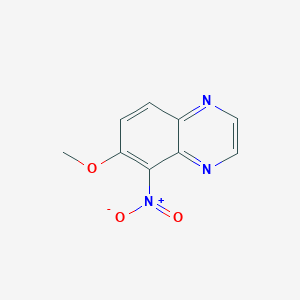![molecular formula C13H18N3O2+ B11711670 4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium](/img/structure/B11711670.png)
4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium is a complex organic compound with a unique structure that includes a pyridinium ring, a hydroxyimino group, and a piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium typically involves multiple steps. One common approach is the reaction of a pyridinium salt with a hydroxyimino compound under controlled conditions. The reaction often requires the use of solvents such as ethylene glycol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The piperidinyl moiety may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: This compound shares structural similarities with 4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium, particularly in the presence of a piperidinyl group.
Indole Derivatives: Compounds containing the indole nucleus also exhibit diverse biological activities and are of interest in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C13H18N3O2+ |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17N3O2/c17-13(16-6-2-1-3-7-16)11-15-8-4-12(5-9-15)10-14-18/h4-5,8-10H,1-3,6-7,11H2/p+1 |
InChI Key |
ZBPKQXUCWINKHF-UHFFFAOYSA-O |
Isomeric SMILES |
C1CCN(CC1)C(=O)C[N+]2=CC=C(C=C2)/C=N/O |
Canonical SMILES |
C1CCN(CC1)C(=O)C[N+]2=CC=C(C=C2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B11711589.png)

![4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide](/img/structure/B11711596.png)
![3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenylquinolin-2(1H)-one](/img/structure/B11711605.png)
![1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11711629.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)
![N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11711632.png)



![4-methoxy-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711649.png)



